
(S)-2-(5-Fluoro-6-methylsulfanyl-2,3-dihydro-indol-1-yl)-1-methyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VER-5593 involves several key steps:
Formation of Thioether: The reaction of 5,6-difluoroisatin with sodium methanethiolate yields a thioether intermediate.
Final Product Formation: The final step involves the reaction of 5-fluoro-6-methylsulfanylindole with (S)-1-methyl-2-aminopropane under specific conditions to yield VER-5593.
Industrial Production Methods
Industrial production of VER-5593 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
VER-5593 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: As mentioned in the synthesis, reduction reactions are crucial in the preparation of VER-5593.
Substitution: Substitution reactions involving halogens or other functional groups can modify the chemical structure of VER-5593.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminium hydride is a typical reducing agent.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of VER-5593, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
VER-5593 has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: VER-5593 is studied for its interaction with serotonin receptors, which are important in various biological processes.
Medicine: The compound’s potential therapeutic effects on neurological conditions make it a candidate for drug development.
Industry: VER-5593 can be used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
VER-5593 exerts its effects primarily through interaction with serotonin receptors, particularly the serotonin2C receptor. This interaction modulates neurotransmitter release and affects various signaling pathways in the brain . The compound’s binding to these receptors can influence mood, appetite, and other physiological functions.
Comparison with Similar Compounds
Similar Compounds
Serotonin2C receptor ligands: Compounds like lorcaserin and vabicaserin also target the serotonin2C receptor.
Indole derivatives: Other indole-based compounds, such as tryptamines, share structural similarities with VER-5593.
Uniqueness
VER-5593 is unique due to its specific substitution pattern and its high affinity for the serotonin2C receptor. This makes it a valuable tool for studying the pharmacology of serotonin receptors and for developing new therapeutic agents targeting these receptors.
Properties
Molecular Formula |
C12H17FN2S |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(2S)-1-(5-fluoro-6-methylsulfanyl-2,3-dihydroindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H17FN2S/c1-8(14)7-15-4-3-9-5-10(13)12(16-2)6-11(9)15/h5-6,8H,3-4,7,14H2,1-2H3/t8-/m0/s1 |
InChI Key |
IGAAICGMRRWZJW-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CN1CCC2=CC(=C(C=C21)SC)F)N |
Canonical SMILES |
CC(CN1CCC2=CC(=C(C=C21)SC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


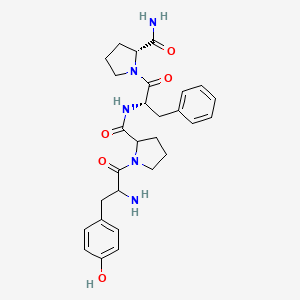

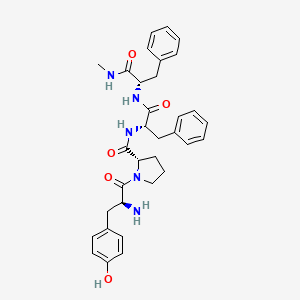
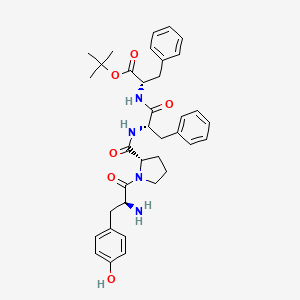

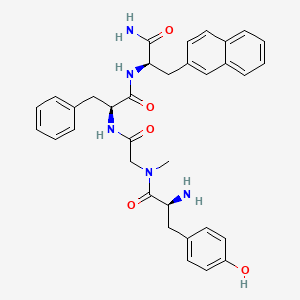
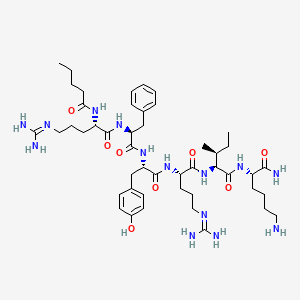
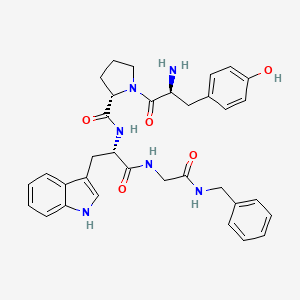
![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)
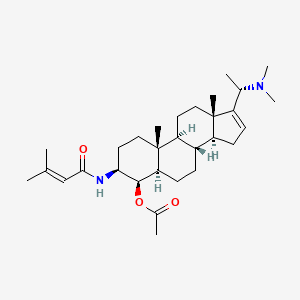
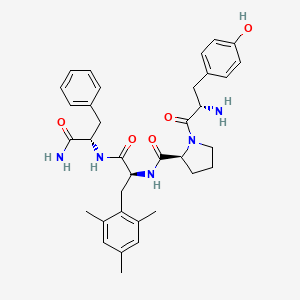

![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)
![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)
